Ketopioglitazone-d4

Description

Propriétés

IUPAC Name |

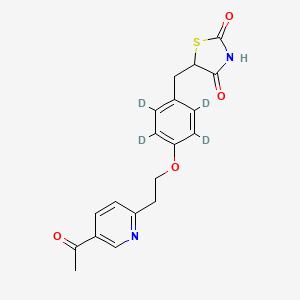

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKLMFMQRAJNI-USSMZTJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670099 | |

| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215370-26-5 | |

| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Ketopioglitazone-d4 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a key active metabolite of the antidiabetic drug Pioglitazone. Its principal application in research is as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms allows for mass differentiation from the endogenous metabolite in mass spectrometry-based assays, ensuring high accuracy and precision.

Core Concepts: The Utility of Deuterated Internal Standards

In quantitative mass spectrometry, internal standards are crucial for correcting variability throughout the analytical process. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures that the standard and the analyte behave similarly during sample preparation, chromatography, and ionization, allowing for reliable quantification even in complex biological matrices.[1]

Key Advantages of Using this compound as an Internal Standard:

-

Minimization of Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement.

-

Correction for Sample Loss: Accounts for losses during extraction and sample handling.

-

Improved Accuracy and Precision: Normalization of the analyte's response to the internal standard's response enhances data reliability.

-

Enhanced Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative bioanalytical methods for the quantification of Pioglitazone and its metabolites, including Ketopioglitazone, using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for the Analysis of Pioglitazone and its Metabolites

| Parameter | Pioglitazone | Hydroxy Pioglitazone | Keto Pioglitazone |

| Linear Range | 10-3000 ng/mL | 5-2000 ng/mL | N/A |

| LLOQ | 10 pg/mL | 10 pg/mL | 10 pg/mL |

| Intra-day Precision (%CV) | < 8.98% | < 12.4% | < 11.4% |

| Intra-day Accuracy (%Bias) | -5.7% to 1.8% | -5.7% to 1.8% | -5.7% to 1.8% |

| Correlation Coefficient (r) | > 0.997 | > 0.997 | > 0.997 |

Data is a composite from multiple sources for illustrative purposes.[2][3]

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites

| Parameter | Pioglitazone | M-III (Keto) & M-IV (Hydroxy) |

| Half-life (t½) | 3-7 hours | 16-24 hours |

| Time to Peak (Tmax) | ~2 hours | N/A |

| Protein Binding | >99% | >98% |

| Metabolism | CYP2C8 and CYP3A4 | - |

Data compiled from various pharmacokinetic studies.[4][5][6]

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study involving the quantification of Pioglitazone and its metabolites using this compound as an internal standard is provided below.

Bioanalytical Method for Quantification of Pioglitazone and Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing this compound).

-

Vortex the sample for 30 seconds.

-

Add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 10 minutes at 2500 rpm.

-

Centrifuge the samples at 4500 rpm for 25 minutes at 5°C.

-

Transfer the supernatant for LC-MS/MS analysis.[7]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: ACQUITY UPLC H-Class System or equivalent.[2]

-

Mass Spectrometer: Xevo TQD Mass Spectrometer or a similar triple quadrupole instrument.[2]

-

Column: C8 or C18 analytical column (e.g., Kinetex® 50 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Injection Volume: 8 µL.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of the analytes in the quality control and unknown samples is determined using the calibration curve.

-

The method should be validated according to regulatory guidelines (e.g., FDA, PMDA) for selectivity, accuracy, precision, recovery, and stability.[8][9]

Visualizations

Pioglitazone Signaling Pathway

The primary mechanism of action of Pioglitazone is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

Caption: Pioglitazone's mechanism of action via PPARγ activation.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Caption: Workflow for a pharmacokinetic study using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. pmda.go.jp [pmda.go.jp]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

Ketopioglitazone-d4 as a Metabolite of Pioglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidolidinedione class, is a widely prescribed oral anti-diabetic agent for the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to enhanced insulin sensitivity. The clinical efficacy of Pioglitazone is not solely attributable to the parent drug; its biotransformation results in the formation of several pharmacologically active metabolites. Among these, Ketopioglitazone (M-III) is a significant contributor to the overall therapeutic effect. Understanding the metabolic fate of Pioglitazone and accurately quantifying its metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments. This technical guide provides an in-depth overview of the metabolic pathway leading to Ketopioglitazone, its mechanism of action, and the critical role of the deuterated analog, Ketopioglitazone-d4, as an internal standard in bioanalytical methodologies. Detailed experimental protocols and quantitative data are presented to support researchers in the field of drug metabolism and clinical pharmacology.

Introduction to Pioglitazone Metabolism

Pioglitazone is extensively metabolized in the liver, primarily through oxidation and hydroxylation reactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2] This metabolic conversion produces a series of metabolites, some of which retain significant pharmacological activity. The two principal active metabolites found in human serum are M-IV (Hydroxypioglitazone) and M-III (Ketopioglitazone).[1][3][4] M-IV is a primary metabolite, which is then further oxidized to form the secondary metabolite M-III.[1] These active metabolites have longer half-lives than the parent compound, contributing to the extended duration of Pioglitazone's glucose-lowering effects.[3][5]

The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is a deuterated form of Ketopioglitazone, where four hydrogen atoms have been replaced by deuterium. Due to its identical chemical properties to the endogenous metabolite but different mass, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of Ketopioglitazone in complex biological matrices like plasma.[6][7][8]

Metabolic Pathway of Pioglitazone to Ketopioglitazone

The biotransformation of Pioglitazone is a multi-step process predominantly carried out by hepatic CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C8 as the primary enzyme responsible for Pioglitazone metabolism, with a lesser contribution from CYP3A4.[9][10][11] The initial step involves the hydroxylation of the ethyl side chain of Pioglitazone to form the active metabolite M-IV. Subsequently, M-IV is oxidized to form the active keto-derivative, M-III (Ketopioglitazone).[1][2]

Figure 1: Metabolic conversion of Pioglitazone to its active metabolites.

Mechanism of Action: PPARγ Signaling Pathway

Like its parent compound, Ketopioglitazone exerts its therapeutic effects by acting as a selective agonist for the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[12][13] PPARγ is a key transcriptional regulator involved in adipogenesis, lipid metabolism, and insulin signaling.[14][15]

Upon binding by an agonist such as Pioglitazone or Ketopioglitazone, PPARγ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[15][16] This binding event recruits co-activator proteins, initiating the transcription of genes that regulate glucose and lipid homeostasis. The downstream effects include increased expression of glucose transporters (like GLUT4), enhanced insulin sensitivity in adipose tissue, muscle, and liver, and regulation of adipokine secretion.[13][16][17]

Figure 2: Simplified PPARγ signaling pathway activated by Pioglitazone/Ketopioglitazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of Pioglitazone and its metabolites.

Table 1: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites

| Parameter | Pioglitazone | M-III (Ketopioglitazone) | M-IV (Hydroxypioglitazone) | Reference(s) |

|---|---|---|---|---|

| Tmax (hours) | 1.5 - 4.0 | - | - | [3][12] |

| Half-life (hours) | 3 - 9 | 16 - 24 | 16 - 24 | [3][5][12] |

| Protein Binding | >99% | >98% | >98% | [12][17] |

| Apparent Clearance (L/hr) | 5 - 7 | - | - | [12] |

| Volume of Distribution (L/kg) | 0.253 - 0.63 | - | - |[3][12] |

Table 2: In Vitro Metabolism of Pioglitazone and CYP Inhibition

| Parameter | Value | Reference(s) |

|---|---|---|

| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | [9][10] |

| Intrinsic Clearance (M-IV formation) | ||

| CYP2C8 | 58 pmol/min/nmol CYP | [18] |

| CYP1A2 | 58 pmol/min/nmol CYP | [18] |

| CYP2D61* | 53 pmol/min/nmol CYP | [18] |

| IC50 of CYP2C8 Inhibitors (M-IV formation) | ||

| Montelukast | 0.18 µM | [9] |

| Zafirlukast | 0.78 µM | [9] |

| Gemfibrozil | 59 µM |[9] |

Table 3: LC-MS/MS Parameters for the Analysis of Pioglitazone and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

|---|---|---|---|

| Pioglitazone | 357.1 | 134.0 | [6][19] |

| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 | [6][19] |

| Ketopioglitazone (M-III) | 371.0 | 148.0 | [6][19] |

| Pioglitazone-d4 (Internal Standard) | 361.1 | 138.0 | [6][8] |

| This compound (Internal Standard) | 375.1 | 152.0 | [6] |

| Hydroxypioglitazone-d5 (Internal Standard) | 378.1 | 154.0 |[6] |

Experimental Protocols

Protocol for In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the CYP enzymes responsible for Pioglitazone metabolism.

-

Preparation of Incubation Mixture: In microcentrifuge tubes, combine pooled human liver microsomes (HLMs), a phosphate buffer solution (pH 7.4), and a clinically relevant concentration of Pioglitazone (e.g., 1 µM).[10]

-

CYP Inhibition (Optional): To identify specific enzyme contributions, pre-incubate separate reactions with selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, gemfibrozil for CYP2C8).[9]

-

Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[10]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant containing the parent drug and metabolites for analysis.

-

Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to measure the depletion of Pioglitazone and the formation of its metabolites (e.g., M-IV).[18]

Figure 3: Experimental workflow for in vitro metabolism of Pioglitazone.

Protocol for Quantification of Ketopioglitazone in Human Plasma using LC-MS/MS

This protocol describes a method for the accurate measurement of Ketopioglitazone in clinical or research samples.

-

Sample Preparation: To a known volume of human plasma (e.g., 100 µL), add the internal standard solution containing this compound.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.[6]

-

Extraction: Centrifuge the sample to pellet the precipitated proteins. The supernatant can be directly analyzed, or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for enhanced cleanliness and sensitivity.[7][8]

-

Chromatographic Separation: Inject the processed sample extract onto an LC system equipped with a suitable reverse-phase column (e.g., Hypersil GOLD C18).[6] Elute the analytes using a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][17]

-

Mass Spectrometric Detection: The column effluent is directed into a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[6]

-

Quantification: Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Ketopioglitazone and the internal standard, this compound (see Table 3).[6] The concentration of Ketopioglitazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 4. jmatonline.com [jmatonline.com]

- 5. researchgate.net [researchgate.net]

- 6. francelab.com.ar [francelab.com.ar]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pioglitazone - Wikipedia [en.wikipedia.org]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deciphering the Roles of Thiazolidinediones and PPARγ in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]

An In-depth Technical Guide to the Synthesis and Characterization of Ketopioglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a deuterated analog of a key metabolite of the antidiabetic drug pioglitazone. This document details its physicochemical properties, a proposed synthetic pathway, and available characterization data. It is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those involved in the synthesis of isotopically labeled compounds.

Physicochemical Properties of this compound

This compound, also known as 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione, is the deuterated form of Ketopioglitazone (M-III), a major active metabolite of Pioglitazone. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

| Property | Value | Reference |

| Chemical Name | 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione | [1] |

| Synonyms | Keto-Pioglitazone (M-III)-d4 | [1] |

| CAS Number | 1215370-26-5 | [1] |

| Molecular Formula | C₁₉H₁₄D₄N₂O₄S | [2] |

| Molecular Weight | 374.45 g/mol | [2] |

Proposed Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is scarce due to its primary role as a commercial analytical standard, a plausible synthetic route can be proposed based on the known synthesis of pioglitazone and its metabolites, combined with established deuterium labeling techniques.

The proposed synthesis involves the coupling of a deuterated phenoxyethanol fragment with the thiazolidinedione moiety, followed by oxidation. The deuterium atoms are typically introduced onto the phenyl ring of the 4-hydroxyphenylethanol precursor.

Generalized Experimental Protocol for Synthesis:

-

Synthesis of the Deuterated Precursor: The synthesis would commence with the preparation of 4-hydroxyphenylethanol-d4. This can be achieved through deuterium gas reduction of a suitable precursor, such as a protected 4-hydroxyphenylacetic acid derivative, or through acid-catalyzed H/D exchange on 4-hydroxyphenylethanol.

-

Etherification: The deuterated 4-hydroxyphenylethanol-d4 is then reacted with 2-chloro-5-acetylpyridine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the ether linkage.

-

Knoevenagel Condensation: The resulting intermediate is condensed with thiazolidine-2,4-dione in a reaction catalyzed by a weak base (e.g., piperidine) to form a benzylidene intermediate.

-

Reduction: The exocyclic double bond of the benzylidene intermediate is then selectively reduced to yield the final product, this compound. This reduction can be carried out using various methods, such as catalytic hydrogenation.

-

Purification: The final compound is purified using standard techniques like column chromatography and recrystallization to achieve high purity suitable for use as an analytical standard.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a primary technique for characterizing this compound, particularly in its application as an internal standard. The mass spectrum confirms the molecular weight and the fragmentation pattern can be used for structural elucidation. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ketopioglitazone | 371.0 | 148.0 | [3] |

| This compound | 375.1 | 152.0 |

Note: The m/z values for this compound are inferred based on a +4 Da shift from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the precise location of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Ketopioglitazone, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium on the phenyl ring.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms, confirming their presence.

-

¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium potentially showing a characteristic triplet splitting pattern due to C-D coupling.

Note: Publicly available, detailed NMR spectra for this compound are not readily found in the scientific literature. Researchers would typically acquire this data upon synthesis or receive it with the purchase of a certified reference standard. A predicted ¹H NMR spectrum of the non-deuterated Ketopioglitazone can be found in various databases and would serve as a reference for comparison.[4]

Application as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Ketopioglitazone in biological matrices such as plasma and urine. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.

Generalized Protocol for Bioanalysis:

-

Sample Collection: Collect biological samples (e.g., plasma) from subjects administered with pioglitazone.

-

Internal Standard Spiking: Add a known amount of this compound solution to each sample, as well as to the calibration standards and quality control samples.

-

Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interferences from the biological matrix.

-

LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The chromatographic method should be optimized to separate Ketopioglitazone from other metabolites and endogenous compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The concentration of Ketopioglitazone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, researchers should refer to the certificate of analysis provided with the commercial standard or perform their own comprehensive characterization of the in-house synthesized material.

References

- 1. Keto Pioglitazone-d4 (M-III) | LGC Standards [lgcstandards.com]

- 2. Toronto Research Chemicals 1MG Keto Pioglitazone-d4 (M-III-d4), Quantity: | Fisher Scientific [fishersci.fr]

- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Chemical Properties of Deuterated Ketopioglitazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated Ketopioglitazone, a significant metabolite of the antidiabetic drug pioglitazone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its peroxisome proliferator-activated receptor-gamma (PPARγ)-independent activities.

Physicochemical Properties

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can subtly alter the physicochemical properties of a molecule. While specific experimental data for deuterated Ketopioglitazone is not extensively published, the following tables provide the known properties of Ketopioglitazone and the anticipated effects of deuteration based on studies of similar compounds. The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]

Table 1: Physicochemical Properties of Ketopioglitazone and Deuterated Ketopioglitazone (Keto Pioglitazone-d4)

| Property | Ketopioglitazone | Deuterated Ketopioglitazone (Keto Pioglitazone-d4) | Reference |

| Molecular Formula | C₁₉H₁₈N₂O₄S | C₁₉H₁₄D₄N₂O₄S | [3][4] |

| Molecular Weight | 370.4 g/mol | 374.45 g/mol | [3][4] |

| CAS Number | 146062-45-5 | 1185033-84-4 or 1215370-26-5 | [4][5] |

| Predicted pKa (Strongest Acidic) | 6.66 | Expected to be similar to the non-deuterated form | [6] |

| Predicted pKa (Strongest Basic) | 5.6 | Expected to be similar to the non-deuterated form | [6] |

| Predicted logP | 3.17 | May be slightly lower than the non-deuterated form | [6] |

| Melting Point | Not available | May be slightly lower than the non-deuterated form | [7] |

| Aqueous Solubility | 0.00441 mg/mL (predicted for Pioglitazone) | May be slightly higher than the non-deuterated form | [6][7] |

Note: Predicted values for pKa and logP are for the parent compound pioglitazone and are expected to be similar for ketopioglitazone. The effects of deuteration on these properties are generally minor but can influence solubility and hydrophilicity.[7]

Synthesis of Deuterated Ketopioglitazone

While a specific, detailed protocol for the synthesis of deuterated Ketopioglitazone is not publicly available, a plausible synthetic route can be extrapolated from the synthesis of deuterated pioglitazone and general methods for synthesizing thiazolidinedione derivatives.[8][9][10][11][12] The synthesis of deuterated pioglitazone stereoisomers has been described to involve a deuterium/hydrogen (H/D) exchange from pioglitazone hydrochloride. A similar principle would apply to the synthesis of deuterated Ketopioglitazone.

Proposed Synthetic Pathway

A potential method involves the synthesis of a deuterated precursor followed by cyclization to form the thiazolidinedione ring. For Keto Pioglitazone-d4, where the deuterium atoms are on the ethoxy linker, the synthesis would likely involve a deuterated 2-(5-acetyl-2-pyridinyl)ethanol-d4 intermediate.

Diagram 1: Proposed Synthesis of Deuterated Ketopioglitazone

Caption: Proposed synthetic route for deuterated Ketopioglitazone.

Mechanism of Action: PPARγ-Independent Pathway

While pioglitazone and its metabolites are known agonists of PPARγ, emerging evidence highlights a significant PPARγ-independent mechanism of action, particularly for the deuterated (R)-enantiomer of pioglitazone (PXL065).[13][14][15][16] This alternative pathway involves the direct inhibition of the mitochondrial pyruvate carrier (MPC) .[13][14][15]

The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by deuterated Ketopioglitazone would reduce the influx of pyruvate into the tricarboxylic acid (TCA) cycle. This leads to a metabolic shift, forcing cells to utilize alternative fuel sources such as fatty acids and amino acids.[17][18]

Downstream Signaling of MPC Inhibition

Inhibition of the MPC triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This metabolic reprogramming has been shown to have therapeutic benefits in conditions like nonalcoholic steatohepatitis (NASH).[13][14]

Diagram 2: Signaling Pathway of Deuterated Ketopioglitazone via MPC Inhibition

Caption: PPARγ-independent signaling of deuterated Ketopioglitazone.

Experimental Protocols

This section outlines key experimental methodologies for the characterization and evaluation of deuterated Ketopioglitazone.

Quantitative Analysis by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantitative analysis of deuterated Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Ketopioglitazone, is recommended for optimal accuracy and precision.[1][19]

Table 2: LC-MS/MS Parameters for the Analysis of Deuterated Ketopioglitazone

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation from endogenous interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transition (SRM) | Precursor ion (m/z) -> Product ion (m/z) for deuterated Ketopioglitazone and internal standard |

Diagram 3: Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for quantitative analysis of deuterated Ketopioglitazone.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

The inhibitory activity of deuterated Ketopioglitazone on the MPC can be assessed by measuring mitochondrial respiration in the presence of pyruvate. A common method utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Experimental Protocol:

-

Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a pyruvate-free assay medium supplemented with other substrates (e.g., glutamine, fatty acids).

-

Compound Treatment: Inject deuterated Ketopioglitazone at various concentrations into the wells. A known MPC inhibitor, such as UK5099, should be used as a positive control.[17][18]

-

Pyruvate Injection: After a short incubation with the compound, inject pyruvate to initiate pyruvate-dependent respiration.

-

OCR Measurement: Measure the OCR in real-time using the Seahorse XF Analyzer. A decrease in pyruvate-stimulated OCR in the presence of deuterated Ketopioglitazone indicates MPC inhibition.

Diagram 4: Workflow for MPC Inhibition Assay

Caption: Seahorse XF workflow for assessing MPC inhibition.

Conclusion

Deuterated Ketopioglitazone represents a promising area of research, particularly concerning its PPARγ-independent mechanism of action through the inhibition of the mitochondrial pyruvate carrier. Understanding its unique chemical properties, refining its synthesis, and elucidating its detailed biological activity are critical steps for its potential development as a therapeutic agent. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alentris.org [alentris.org]

- 4. Keto Pioglitazone-d4 (M-III-d4) | LGC Standards [lgcstandards.com]

- 5. Keto Pioglitazone-d4 (M-III) | LGC Standards [lgcstandards.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jianhaidulab.com [jianhaidulab.com]

- 18. rupress.org [rupress.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on Ketopioglitazone-d4 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a key deuterated metabolite of the antidiabetic drug pioglitazone, for its application in metabolic studies. Pioglitazone, a member of the thiazolidinedione class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism. Understanding the pharmacokinetics and metabolic fate of pioglitazone and its active metabolites is crucial for drug development and clinical application. This guide details the metabolic pathways of pioglitazone, the role of Ketopioglitazone (M-III) as a major active metabolite, and the utility of its deuterated analog, this compound, as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a discussion of the underlying signaling pathways.

Introduction: Pioglitazone and its Metabolism

Pioglitazone is widely used in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects.[1][2] It is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, through hydroxylation and oxidation.[3] This metabolic process results in the formation of several metabolites, with two of them, the hydroxy derivative (M-IV) and the keto derivative (M-III or Ketopioglitazone), being pharmacologically active.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of the drug.[2]

Ketopioglitazone (M-III) is a major active metabolite of pioglitazone and plays a crucial role in its mechanism of action.[3] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[5][6]

Signaling Pathway of Pioglitazone and its Active Metabolites

The primary mechanism of action of pioglitazone and its active metabolites, including Ketopioglitazone, is the activation of PPARγ.[7][8] PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

The activation of PPARγ leads to a cascade of downstream effects that ultimately improve insulin sensitivity and regulate lipid metabolism.[1] This includes the increased expression of genes involved in glucose uptake (e.g., GLUT4), fatty acid uptake and storage, and adipocyte differentiation.[9]

Role of this compound in Metabolic Studies

This compound serves as an ideal internal standard for the quantification of Ketopioglitazone in biological matrices during pharmacokinetic and metabolic studies. The four deuterium atoms (d4) on the phenyl ring give it a mass shift of +4 Da compared to the unlabeled metabolite.[10] This mass difference allows for its distinct detection by a mass spectrometer while ensuring that its chemical and physical properties, including extraction recovery and ionization efficiency, closely mimic those of the endogenous analyte.[6] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of bioanalytical data.[5]

Experimental Protocols

Quantification of Ketopioglitazone in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of pioglitazone and its active metabolites.[11][12]

4.1.1. Sample Preparation

-

To 100 µL of human plasma, add 25 µL of internal standard working solution (containing this compound).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4.1.2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: Hypersil GOLD C18 (or equivalent)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

Table 1: Mass Spectrometry Parameters for Ketopioglitazone Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ketopioglitazone | 371.0 | 148.0[11][12] |

| This compound | 375.0 | 152.0 (Predicted) |

Note: The predicted product ion for this compound assumes the deuterium labels are on the phenyl ring, which remains intact in the product ion.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of pioglitazone and its major active metabolites in humans after oral administration. While specific data for this compound is not available as it is used as an internal standard, the data for the non-labeled compound is presented.

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites in Healthy Volunteers

| Parameter | Pioglitazone | Ketopioglitazone (M-III) | Hydroxypioglitazone (M-IV) |

| Tmax (hours) | ~2.0[4] | 16-24 (as total metabolites)[4] | 16-24 (as total metabolites)[4] |

| Half-life (t½, hours) | 3-7[4] | 16-24 (as total metabolites)[4] | 16-24 (as total metabolites)[4] |

| Protein Binding | >99%[4] | >98%[4] | >98%[4] |

Data is compiled from the FDA label for Actos® (pioglitazone hydrochloride) and other pharmacokinetic studies.[4][13]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of the active metabolite Ketopioglitazone. A thorough understanding of the metabolic pathways and the underlying signaling mechanisms of pioglitazone and its metabolites is fundamental for advancing our knowledge of its therapeutic actions and for the development of new and improved treatments for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of metabolic studies involving this compound.

References

- 1. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. alentris.org [alentris.org]

- 11. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. banglajol.info [banglajol.info]

An In-depth Technical Guide to the Metabolism of Pioglitazone and its Deuterated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of pioglitazone, a thiazolidinedione oral antidiabetic agent. It delves into the metabolic pathways, the enzymes responsible for biotransformation, and the pharmacologically active metabolites. Furthermore, this guide explores the emerging field of deuterated pioglitazone, specifically focusing on the deuterium-stabilized (R)-enantiomer, PXL065, its altered metabolic profile, and its therapeutic implications.

Pioglitazone Metabolism: Pathways and Key Metabolites

Pioglitazone undergoes extensive hepatic metabolism primarily through hydroxylation and oxidation reactions. The cytochrome P450 (CYP) enzyme system, particularly CYP2C8 and to a lesser extent CYP3A4, plays a crucial role in its biotransformation.[1][2] Several metabolites have been identified, with M-III (keto-derivative) and M-IV (hydroxy-derivative) being the major active metabolites found in human serum.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of pioglitazone.[5]

In addition to the primary oxidative pathways, novel metabolic routes have been identified in human hepatocytes, including N-glucuronidation of the thiazolidinedione ring and a sequential ring-opening pathway.[6][7]

Table 1: Major Metabolites of Pioglitazone and their Characteristics

| Metabolite | Chemical Alteration | Activity Status | Notes |

| M-II | Hydroxy derivative | Active | |

| M-III | Keto derivative of M-IV | Active | A major circulating active metabolite. |

| M-IV | Hydroxy derivative | Active | A major circulating active metabolite. |

| M-V | Minor | ||

| M-VI | Minor |

Diagram 1: Principal Metabolic Pathways of Pioglitazone

Caption: Metabolic conversion of pioglitazone to its active metabolites.

Deuterated Pioglitazone: PXL065

Pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that can interconvert in vivo.[8][9] To investigate the distinct pharmacological properties of each stereoisomer, a deuterium-stabilized (R)-pioglitazone, known as PXL065, has been developed.[10][11] Deuterium substitution at the chiral center slows down the rate of interconversion, allowing for the administration of a single, stable enantiomer.[10]

Studies have shown that PXL065 retains the therapeutic efficacy of pioglitazone, particularly in non-alcoholic steatohepatitis (NASH), while exhibiting reduced activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9] This is significant because the PPARγ-related side effects of pioglitazone, such as weight gain and edema, are primarily attributed to the (S)-enantiomer.[12]

Pharmacokinetic studies have demonstrated that administration of PXL065 leads to a preferential exposure to the (R)-enantiomer compared to the administration of racemic pioglitazone.[12][13] While the metabolism of PXL065 also leads to the formation of deuterated M-III and M-IV metabolites (d-M-III and d-M-IV), their systemic exposure has been reported to be low.[12]

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites

| Compound | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Pioglitazone | ~2 | 3-7 | Varies with dose | Varies with dose | [14] |

| M-III | - | 16-24 | - | - | [14] |

| M-IV | - | 16-24 | - | - | [14] |

Note: Specific Cmax and AUC values for pioglitazone are dose-dependent. The half-life of total pioglitazone (parent drug and active metabolites) is 16-24 hours.

Experimental Protocols

Quantification of Pioglitazone and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a typical protocol for the simultaneous determination of pioglitazone, M-III, and M-IV in human plasma.[3][4][15]

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add an internal standard solution (e.g., deuterated pioglitazone).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate the analytes.

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pioglitazone: m/z 357 -> 134

-

M-III (Keto-pioglitazone): m/z 371 -> 148

-

M-IV (Hydroxy-pioglitazone): m/z 373 -> 150

-

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is used to determine the rate of metabolism of a compound in human liver microsomes.[5][16][17][18][19]

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), phosphate buffer (pH 7.4), and the test compound (pioglitazone or deuterated pioglitazone).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for assessing in vitro metabolic stability.

Signaling Pathway: PPARγ Activation

The primary mechanism of action of pioglitazone is as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[20][21][22]

References

- 1. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pioglitazone deuterated(Deuterx LLC) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

- 13. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. researchgate.net [researchgate.net]

- 16. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 22. researchgate.net [researchgate.net]

Ketopioglitazone-d4: A Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug, Pioglitazone. This document outlines a representative certificate of analysis, details the analytical methodologies for purity and identity assessment, and illustrates the relevant biological signaling pathway.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical data on its identity, purity, and quality. Below is a table summarizing the typical quantitative data found in such a document.

| Parameter | Specification | Result | Method |

| Identity | |||

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

| ¹H NMR Spectrum | Conforms to structure | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |

| Purity | |||

| Purity by HPLC | ≥ 98.0% | 99.5% | HPLC-UV (269 nm) |

| Isotopic Purity (d4) | ≥ 99% atom % D | 99.6% atom % D | Mass Spectrometry |

| Residual Solvents | ≤ 0.5% | Not Detected | GC-HS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

| Physical Properties | |||

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Melting Point | Report Value | 192-194 °C | Capillary Method |

| Storage | |||

| Recommended Storage | -20°C |

Experimental Protocols

The determination of purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the substance by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 269 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the molecular weight and structure, as well as determining the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for molecular ion confirmation and Selected Reaction Monitoring (SRM) for quantification and confirmation of isotopic purity.

-

Transitions for SRM: Monitoring the transition of the parent ion (m/z of this compound) to a specific fragment ion.

-

-

Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum will confirm the presence of the deuterated compound by its specific mass-to-charge ratio. The isotopic distribution is analyzed to calculate the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Ketopioglitazone, with the expected absence of signals corresponding to the deuterated positions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of the parent compound, Pioglitazone, and a typical workflow for the purity analysis of this compound.

Commercial Availability and Research Applications of Ketopioglitazone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug Pioglitazone. This guide is intended for researchers in pharmacology, drug metabolism, and related fields who utilize stable isotope-labeled internal standards for quantitative bioanalysis and metabolic studies.

Introduction

Ketopioglitazone is a significant metabolite of Pioglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the pharmacokinetics and metabolic fate of Pioglitazone and its active metabolites is crucial for drug development and clinical pharmacology. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ketopioglitazone in various biological matrices. Its stable isotope label ensures accurate and precise measurement, minimizing variability in sample preparation and instrument response.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While a comprehensive list of all potential vendors is beyond the scope of this guide, prominent suppliers include:

-

Simson Pharma Limited

-

LGC Standards

-

Alentris Research Pvt. Ltd.

-

Cayman Chemical

-

Toronto Research Chemicals (TRC)

-

Santa Cruz Biotechnology

-

MedChemExpress

Researchers are advised to contact these or other reputable suppliers directly to inquire about product availability, pricing, and to obtain a lot-specific Certificate of Analysis (CoA).

Quantitative Data

The following table summarizes typical quantitative data for commercially available this compound. It is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier for precise values.

| Parameter | Typical Specification |

| Chemical Name | 5-((4-(2-(5-Acetylpyridin-2-yl)ethoxy-d4)phenyl)methyl)thiazolidine-2,4-dione |

| CAS Number | 1215370-26-5 |

| Molecular Formula | C₁₉H₁₄D₄N₂O₄S |

| Molecular Weight | 374.45 g/mol |

| Purity (Chemical) | ≥98% (as per non-deuterated analog)[1] |

| Isotopic Enrichment | Typically ≥99 atom % D |

| Physical State | Solid |

| Solubility | Soluble in DMSO and Methanol |

Note: The purity and isotopic enrichment values are illustrative and should be confirmed with the supplier's lot-specific Certificate of Analysis.

Mechanism of Action: The PPARγ Signaling Pathway

Ketopioglitazone, as an active metabolite of Pioglitazone, is expected to exert its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon activation by a ligand, such as a thiazolidinedione, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Caption: The PPARγ signaling pathway activated by thiazolidinedione ligands.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ketopioglitazone. Below is a detailed methodology adapted from a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its metabolites in human plasma.[3][4]

Objective:

To accurately quantify the concentration of Ketopioglitazone in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Ketopioglitazone (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Hypersil GOLD C18 column or equivalent

-

96-well plates

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketopioglitazone and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ketopioglitazone stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: Hypersil GOLD C18 (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient program to achieve separation of the analyte from endogenous plasma components.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

Ketopioglitazone: m/z 371.0 > 148.0[3]

-

This compound: m/z 375.0 > 152.0 (example, to be optimized)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of Ketopioglitazone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical workflow for the quantification of Ketopioglitazone in plasma.

Conclusion

This compound is a commercially available and essential tool for researchers studying the pharmacokinetics and metabolism of Pioglitazone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of its availability, key properties, mechanism of action, and a practical experimental protocol for its application in a research setting. For specific applications and regulatory compliance, researchers should always refer to the supplier's documentation and relevant scientific literature.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]

The Pivotal Role of Ketopioglitazone-d4 in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation and application of Ketopioglitazone-d4 as an internal standard in the bioanalysis of Ketopioglitazone, a primary active metabolite of the anti-diabetic drug Pioglitazone. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document outlines the common methodologies, validation parameters, and the metabolic context for the bioanalysis of Ketopioglitazone.

Introduction to Ketopioglitazone and the Need for a Robust Internal Standard

Pioglitazone, a member of the thiazolidinedione class of drugs, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and to a lesser extent, CYP3A4.[1][2] This metabolic process leads to the formation of several metabolites, with Ketopioglitazone (M-III) and Hydroxypioglitazone (M-IV) being the major active metabolites found in human serum.[1][2] Given their significant contribution to the overall therapeutic effect, the accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic and bioequivalence studies.

To compensate for analyte loss during sample preparation and to correct for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a suitable internal standard is essential. This compound, a deuterated analog of Ketopioglitazone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols for Bioanalysis

The following sections detail a typical experimental workflow for the quantification of Ketopioglitazone in human plasma using this compound as an internal standard. These protocols are synthesized from validated methods reported in the scientific literature.[3][4][5]

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation: This is a rapid and straightforward method.[3][6]

-

To a 100 µL aliquot of human plasma, add a working solution of this compound.

-

Add 200-300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.[4][5]

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample, previously spiked with this compound, onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Chromatographic Conditions:

-

Column: A reversed-phase C18 column, such as a Hypersil GOLD C18, is commonly used.[3][4][6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typical.[4][7]

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally employed.

-

Injection Volume: Typically 5-10 µL.

2.2.2. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][6]

-

Detection: Selected Reaction Monitoring (SRM) is employed for quantification. The mass transitions for Ketopioglitazone and this compound are monitored.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of Ketopioglitazone using this compound as an internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity of Ketopioglitazone Quantification

| Parameter | Typical Range | Reference |

| Linearity Range | 3.23 - 512.60 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 3.23 ng/mL | [4] |

Table 2: Accuracy and Precision of Ketopioglitazone Quantification

| Parameter | Acceptance Criteria | Reference |

| Intra-run and Inter-run Precision (%RSD) | < 15% | [3][6] |

| Intra-run and Inter-run Accuracy (%RE) | Within ±15% | [3][6] |

Table 3: Recovery of Ketopioglitazone

| Parameter | Typical Value | Reference |

| Mean Extraction Recovery | > 87.8% | [3][6] |

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Ketopioglitazone in human plasma.

Metabolic Pathway of Pioglitazone

The diagram below illustrates the metabolic conversion of Pioglitazone to its active metabolites, including Ketopioglitazone.

Conclusion

The preliminary investigation into the bioanalysis of Ketopioglitazone is well-established, with robust and validated LC-MS/MS methods readily available in the scientific literature. The use of this compound as an internal standard is a critical component of these methods, ensuring the generation of high-quality, reliable data for pharmacokinetic assessments and other clinical studies. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with Pioglitazone and its metabolites. The consistent application of these methodologies is essential for the accurate characterization of the absorption, distribution, metabolism, and excretion of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]

- 7. Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and glimepiride in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Pioglitazone and its Metabolites using Ketopioglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. It enhances insulin sensitivity by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Following administration, Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][2][3][4] The main active metabolites found in human serum are Hydroxypioglitazone (M-IV) and Ketopioglitazone (M-III).[2][4] Accurate quantification of Pioglitazone and its active metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.

This document provides a detailed protocol for the simultaneous quantitative analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III) in human plasma using a stable isotope-labeled internal standard, Ketopioglitazone-d4. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological matrices.[5]

Signaling Pathway of Pioglitazone

Pioglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[6][7] Upon binding, Pioglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[8] This signaling cascade ultimately results in enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6]

Experimental Workflow

The analytical workflow for the quantification of Pioglitazone and its metabolites involves several key steps, from sample collection to data analysis. A systematic approach ensures the reliability and reproducibility of the results.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III).

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pioglitazone | 357.1 | 134.0 |

| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 |

| Ketopioglitazone (M-III) | 371.0 | 148.0 |

| This compound (IS) | 375.1 | 152.0 |

Data synthesized from multiple sources.[2][6][9]

Table 2: Method Validation Parameters

| Parameter | Pioglitazone | Hydroxypioglitazone (M-IV) | Ketopioglitazone (M-III) |

| Linearity Range (ng/mL) | 10 - 1800 | 10 - 1800 | 10 - 1800 |

| Intra-run Precision (%CV) | < 15% | < 15% | < 15% |

| Inter-run Precision (%CV) | < 15% | < 15% | < 15% |

| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |

| Mean Extraction Recovery | > 87% | > 87% | > 87% |

Data represents typical values from validated methods.[6][10]

Experimental Protocols

Materials and Reagents

-